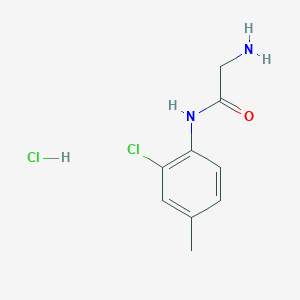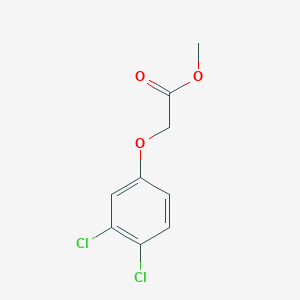
Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester
説明
“Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester” is a chemical compound with the molecular formula C9H8Cl2O3 . It is a reliable reference material that meets strict industry standards .
Molecular Structure Analysis
The molecular structure of “Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester” consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester” has certain physical and chemical properties such as melting point, boiling point, density, and molecular weight .科学的研究の応用
Herbicide Formulation and Efficacy
A study on a new formulation of 2,4-dichlorophenoxy-acetic acid (2,4-D), which is closely related to "Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester," highlighted its surfactant properties and compatibility with fertilizers. This research underscores the importance of formulation in enhancing herbicide efficacy and application techniques Volgas, Mack, & Roberts, 2005.
Residue Analysis and Risk Assessment
Zheng, Liu, & Hu (2020) developed an improved method for analyzing residues of 2,4-D isooctyl ester, among other herbicides, in corn and soybeans. Their work provides critical insights into ensuring food safety and assessing dietary risks from herbicide residues Zheng, Liu, & Hu, 2020.
Environmental Fate and Behavior
Wilson, Geronimo, & Armbruster (1997) conducted extensive soil dissipation studies on 2,4-D, revealing how different formulations affect the environmental fate of this herbicide. Their findings are vital for understanding the environmental impact and for the development of guidelines for 2,4-D application Wilson, Geronimo, & Armbruster, 1997.
Microbial Transformation Rates
Newton, Gattie, & Lewis (1990) studied the microbial transformation rates of 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) among other chemicals in various aquatic environments. This research contributes to our understanding of how herbicides degrade in natural habitats and the role of microbial communities in this process Newton, Gattie, & Lewis, 1990.
Controlled-Release Herbicides
Mehltretter et al. (1974) explored the potential of 2,4-D esters of starches as controlled-release herbicides. This innovative approach aims to enhance the efficacy and reduce the environmental impact of herbicide application by controlling the release rate of the active ingredient Mehltretter, Roth, Weakley, McGuire, & Russell, 1974.
Trace Analysis in Produce
Ting & Kho (1998) focused on the development of a method for determining trace levels of 2,4-dichlorophenoxyacetic acid in fresh produce. Their work addresses the need for safe and effective analytical methods to ensure that food products meet safety standards Ting & Kho, 1998.
Soil Microbial Populations and Biochemical Processes
Rai (1992) investigated the effects of long-term application of 2,4-D on soil microbial populations and biochemical processes. This study provides insights into the impact of herbicides on soil health and nutrient cycling, which are crucial for sustainable agricultural practices Rai, 1992.
特性
IUPAC Name |
methyl 2-(3,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMYNIJHLOOSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 2-(3,4-dichlorophenoxy)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine hydrochloride](/img/structure/B1519499.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)

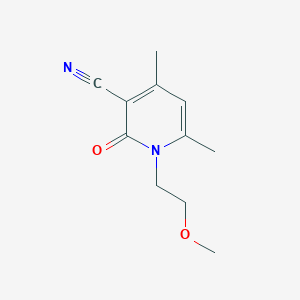
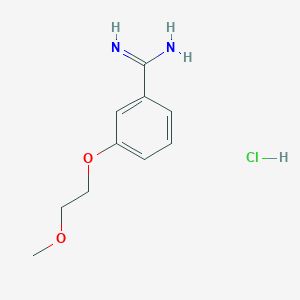

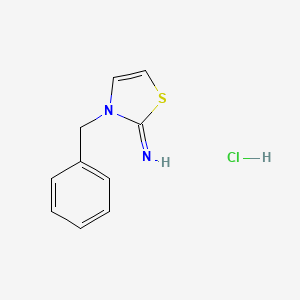
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)
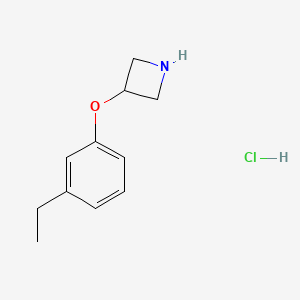
![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)
